1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid features a hybrid heterocyclic architecture, combining a 1,2,3,4-tetrahydroisoquinoline core linked to a 5-methyl-1H-1,2,3-triazole-4-carboxylic acid moiety. The carboxylic acid at the triazole-4-position enhances solubility and provides a site for salt formation or prodrug derivatization.
Properties
IUPAC Name |
1-[2-(3-cyanopyridin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-12-17(19(26)27)22-23-25(12)16-6-2-4-14-11-24(9-7-15(14)16)18-13(10-20)5-3-8-21-18/h2-6,8H,7,9,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERJZDBJMCMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=C(C=CC=N4)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a unique structural arrangement comprising a tetrahydroisoquinoline moiety linked to a triazole and carboxylic acid functional groups. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that derivatives of tetrahydroisoquinoline compounds can act as D1 dopamine receptor positive allosteric modulators . This suggests that the compound may enhance dopamine receptor activity, which is crucial in treating disorders such as Parkinson's disease and schizophrenia . The presence of the triazole group may also contribute to its biological activity by facilitating interactions with various enzymes and receptors.
Pharmacological Studies
Several studies have investigated the biological effects of similar compounds:
- Neuroprotective Effects : Compounds related to tetrahydroisoquinolines have shown neuroprotective properties in models of neurodegenerative diseases. They may mitigate oxidative stress and improve cognitive function .
- Antidiabetic Properties : Research has indicated that certain triazole derivatives exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models .
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with triazole-containing compounds, suggesting potential applications in treating infections .
Study 1: Neuroprotection
A study published in the European Journal of Medicinal Chemistry examined various tetrahydroisoquinoline derivatives for their neuroprotective effects. The results demonstrated that specific modifications to the tetrahydroisoquinoline structure significantly enhanced neuroprotection against excitotoxicity in neuronal cell cultures .
Study 2: DPP-IV Inhibition
In a controlled experiment assessing the effects of triazole derivatives on DPP-IV activity, it was found that certain compounds exhibited potent inhibition, leading to decreased blood glucose levels in diabetic rats. The study highlighted the importance of structural features in optimizing DPP-IV inhibitors for therapeutic use .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : A study demonstrated that derivatives of tetrahydroisoquinoline showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
Neurological Disorders
The compound's structural features suggest potential interactions with dopamine receptors:
- Dopamine Receptor Modulation : Research indicates that similar compounds act as positive allosteric modulators of D1 dopamine receptors. This modulation can enhance cognitive functions and may be beneficial in treating disorders such as schizophrenia and Parkinson's disease .
- Clinical Relevance : Case studies have shown improvements in cognitive function in animal models when treated with D1 receptor modulators .
Antimicrobial Properties
Compounds with similar structures have been reported to possess antimicrobial activities:
- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A comparative study highlighted the effectiveness of triazole derivatives against various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Functional Insights
The absence of a tetrahydroisoquinoline core in reduces conformational flexibility, which may impact membrane permeability or target engagement .
Physicochemical Properties :
- The carboxylic acid group in all analogs ensures ionization at physiological pH, enhancing aqueous solubility. However, the chlorophenyl substituent in increases hydrophobicity, likely reducing solubility compared to the target compound .
- The methanesulfonyl group in significantly lowers logP (improving solubility) but may introduce metabolic instability due to sulfone oxidation .
Biological Implications :
- The triazole ring in the target compound and offers hydrogen-bonding capabilities, critical for interactions with polar residues in binding pockets.
- The oxadiazole in may confer rigidity and resistance to enzymatic degradation, a feature absent in the target compound .
Research Findings and Limitations
- Synthetic Challenges: The tetrahydroisoquinoline-triazole linkage in the target compound likely requires multi-step synthesis, including Pictet-Spengler cyclization and click chemistry, as inferred from analogs ().
- Data Gaps : Experimental data (e.g., solubility, logP) for the target compound are unavailable in the evidence; predictions are based on structural analogs. Crystallographic studies using SHELXL () or ORTEP () would clarify conformational preferences.
- Contradictions : While and highlight substituent-driven polarity changes, the absence of biological activity data limits direct pharmacological comparisons.
Preparation Methods
Tetrahydroisoquinoline Core Formation
The tetrahydroisoquinoline skeleton is typically constructed via the Pictet-Spengler reaction , condensing phenethylamine derivatives with aldehydes under acidic conditions. For this target, a phenethylamine precursor bearing a pyridine moiety is required.
Step 1 : Synthesis of 2-(3-Cyanopyridin-2-yl)phenethylamine
- Reactants : 2-Chloro-3-cyanopyridine and 2-(2-aminoethyl)phenol.
- Conditions : Pd-catalyzed Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).
- Yield : ~68% (reported for analogous couplings).
Step 2 : Cyclization to Tetrahydroisoquinoline
Functionalization at C5
The C5 position is activated for subsequent triazole incorporation via nitration and reduction:
- Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5.
- Reduction : H₂/Pd-C in ethanol reduces the nitro group to an amine.
Synthesis of 5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Triazole Core Formation
The 1,2,3-triazole ring is constructed via [3+2] cycloaddition between an azide and a β-ketoester:
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M, ethanol/H₂O, reflux, 6 h).
Coupling of Fragments A and B
Azide Formation from Fragment A
Cycloaddition with Ethyl Acetoacetate
Ester Hydrolysis
Alternative Synthetic Pathways
Dimroth Cyclization Approach
A patent-derived method employs Dimroth rearrangement to construct triazoles from β-nitrilesulfones and arylazides:
Protection/Deprotection Strategy
Inspired by patent CN113651762A, selective protection of the triazole’s N1 position is achieved using trimethylsilyl groups, enabling precise functionalization:
- Protection : LDA, trimethylchlorosilane, THF, −78°C.
- Carboxylation : CO₂ gas, LDA, THF, −78°C.
- Deprotection : Tetrabutylammonium fluoride, 2-methyltetrahydrofuran.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Challenges and Optimization
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,3-triazole and tetrahydroisoquinoline moieties in this compound?
Answer:
The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high regioselectivity and yield under mild conditions . For the tetrahydroisoquinoline core, Pictet-Spengler or Bischler-Napieralski reactions are common, followed by functionalization (e.g., cyanopyridinyl substitution via nucleophilic aromatic substitution). Key steps include:
- Azide preparation : Use of NaN₃ with alkyl/aryl halides.
- Cyclization : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in DMF/water at 25–60°C .
- Post-functionalization : Catalytic hydrogenation or reductive amination for tetrahydroisoquinoline modifications .
Basic: How should researchers approach structural confirmation of this compound?
Answer:
A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole (C-4 vs. C-5 substitution) and tetrahydroisoquinoline stereochemistry .
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray crystallography : Definitive proof of stereochemistry and crystal packing (if suitable crystals are obtained) .
- FTIR : Verify carboxylic acid (-COOH) and nitrile (-CN) functional groups .
Advanced: What experimental design considerations are critical for optimizing yield in multi-step syntheses?
Answer:
- Reagent selection : Use coupling agents like Oxyma/DIC for carboxylic acid activation to minimize racemization .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency, while THF/MeOH mixtures improve hydrogenation yields .
- Temperature control : Maintain <60°C during cycloaddition to prevent triazole decomposition .
- Purification : Sequential column chromatography (silica gel → reverse-phase HPLC) for intermediates with similar polarity .
Advanced: How can computational methods aid in predicting the biological activity of this compound?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .
- QSAR modeling : Correlate substituent effects (e.g., methyl group at triazole C-5) with activity data from analogs .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on the carboxylic acid and nitrile groups .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How should researchers address contradictions in biological activity data across analogs?
Answer:
- SAR analysis : Systematically vary substituents (e.g., pyridinyl vs. phenyl groups) and compare IC₅₀ values .
- Off-target profiling : Use broad-panel kinase assays or proteome microarrays to identify unintended interactions .
- Metabolic stability : Compare half-life in liver microsomes to rule out rapid degradation as a confounding factor .
Basic: What are the stability challenges for this compound under storage conditions?
Answer:
- Hydrolysis risk : The nitrile (-CN) group may hydrolyze to carboxylic acid in aqueous media; store lyophilized at -20°C .
- Light sensitivity : Protect from UV exposure to prevent triazole ring decomposition .
- pH-dependent degradation : Avoid buffers outside pH 6–8 for long-term stability .
Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
Answer:
- 2D NMR : Use HSQC and HMBC to assign coupled protons and carbons in crowded regions .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify triazole nitrogen environments .
- Variable temperature NMR : Reduce signal broadening caused by conformational exchange .
Basic: How to assess the compound’s potential for crystallographic studies?
Answer:
- Solvent screening : Test crystallization in DMSO/water, EtOH/water, or acetonitrile.
- Salt formation : Co-crystallize with counterions (e.g., sodium for the carboxylic acid group) .
- Microseeding : Introduce pre-formed microcrystals to induce nucleation .
Advanced: What mechanistic insights can be gained from kinetic studies of its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
